molecular formula C15H14ClNO B501514 N-(2-chlorophenyl)-4-ethylbenzamide

N-(2-chlorophenyl)-4-ethylbenzamide

Cat. No.: B501514
M. Wt: 259.73g/mol
InChI Key: TWVWWSDMAOZBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chlorophenyl)-4-ethylbenzamide is a substituted benzamide characterized by a 2-chlorophenyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. Benzamide derivatives are widely studied for their pharmacological and material science applications, with substituents critically influencing their physical, chemical, and biological properties .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73g/mol

IUPAC Name

N-(2-chlorophenyl)-4-ethylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-2-11-7-9-12(10-8-11)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

TWVWWSDMAOZBSL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Substituent-Driven Melting Points : Bulky groups (e.g., diphenylmethyl in T109) lower melting points due to disrupted crystal packing, while polar groups (e.g., hydroxy, methoxy) elevate them via intermolecular interactions .

Synthetic Efficiency : Microwave irradiation and Schotten-Baumann reactions are optimal for high-yield benzamide synthesis, with crystallography essential for structural validation .

Biological Relevance: Ethyl and methoxy substituents enhance pharmacokinetic properties, whereas nitro/cyano groups may improve target affinity but require solubility modifications .

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